Distinction from Di-Substituted Thioureas via the Tertiary Amine Core
The compound (CAS 309734-89-2) is a tertiary thiourea, possessing three carbon substituents on the thiourea nitrogens. This is a critical structural distinction from the majority of research thioureas, which are 1,3-disubstituted and possess two N-H bonds . The presence or absence of hydrogen bond donors on the thiourea core is a key determinant of target binding and pharmacokinetics. A direct structural comparison was performed against the published mono-thiourea analogs from a structure-activity study on aromatase inhibitors. All active compounds in that series (e.g., compound 4e, 1-Benzyl-3-(4-nitrophenyl)thiourea) were secondary thioureas with an N-H group [1]. The target compound's tertiary nature precludes direct potency comparisons, as the mode of interaction with a target will be fundamentally different.
| Evidence Dimension | Number of N-H hydrogen bond donors |
|---|---|
| Target Compound Data | 1 (on the N' nitrogen) |
| Comparator Or Baseline | 2 (typical for 1,3-disubstituted thioureas like 1-Benzyl-3-(4-fluorophenyl)thiourea, CAS 65550-95-0) |
| Quantified Difference | One fewer hydrogen bond donor, leading to a fundamentally different pharmacophore. |
| Conditions | Structural analysis based on chemical structure. |
Why This Matters
This structural class distinction invalidates any direct potency comparison with di-substituted thioureas and establishes this compound as a unique scaffold for exploring chemical space where a hydrogen bond acceptor, rather than a donor, is required.
- [1] Pingaew, R., Prachayasittikul, V., Anuwongcharoen, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2018). Synthesis and molecular docking of N,N′-disubstituted thiourea derivatives as novel aromatase inhibitors. Bioorganic Chemistry, 79, 171-178. View Source
